molecular formula C11H16N2O2S B2526399 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927996-55-2

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B2526399
CAS RN: 927996-55-2
M. Wt: 240.32
InChI Key: WGHRGTCIVZHSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a sulfonyl group, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring, the sulfonyl group, and the amine group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The sulfonyl and amine groups are both reactive and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Neuroprotective and Antidepressant Activities

Studies have indicated that certain tetrahydroisoquinoline derivatives display neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These compounds are investigated for their potential mechanisms of action, which may include monoamine oxidase (MAO) inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. Their application in treating neurodegenerative diseases and mood disorders suggests a broad therapeutic potential (L. Antkiewicz‐Michaluk, Agnieszka Wąsik, & J. Michaluk, 2018).

Anticancer and Antimicrobial Properties

Tetrahydroisoquinoline derivatives have been studied for their role as anticancer antibiotics, with some receiving US FDA approval for the treatment of specific cancers. The versatility of these compounds is highlighted by their applications in treating cancer, malaria, and central nervous system disorders. Their structural diversity allows for the synthesis of numerous derivatives with varied therapeutic activities, underscoring their potential as novel drugs with unique mechanisms of action (I. Singh & P. Shah, 2017).

Antimalarial Drug Targets

Specific scaffolds based on tetrahydroquinoline derivatives are explored for their activity against Plasmodium falciparum protein farnesyltransferase, a potent target for malaria treatment. These studies indicate the potential of these compounds to serve as new therapeutics in the fight against malaria, emphasizing the need for research focused on the disease and its transmission dynamics (K. Sharma, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHRGTCIVZHSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

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